

what is (Trp4)-Kemptide

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Compound of Interest		
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An In-Depth Technical Guide to **(Trp4)-Kemptide** for Researchers and Drug Development Professionals

Abstract

(Trp4)-Kemptide is a synthetic heptapeptide that serves as a highly specific and versatile substrate for cAMP-dependent protein kinase (PKA). A derivative of the canonical PKA substrate Kemptide, it incorporates a tryptophan residue at position four, conferring intrinsic fluorescent properties. This strategic substitution allows for the development of continuous, real-time assays to monitor kinase and phosphatase activity by observing phosphorylation-dependent changes in fluorescence. This guide provides a comprehensive overview of (Trp4)-Kemptide, including its physicochemical properties, mechanism of action, quantitative kinetic data of its parent peptide, detailed experimental protocols for its use in kinase assays, and its role within the broader context of PKA signaling pathways.

Core Concepts and Physicochemical Properties

(Trp4)-Kemptide, also known as Chocktide, is a modification of the well-established PKA substrate, Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly).[1][2][3] The substitution of alanine with tryptophan at the fourth position (P-2 relative to the phosphorylation site) creates a powerful research tool.[4] The tryptophan residue acts as an intrinsic, environmentally sensitive fluorophore.

The core principle behind its use is that the local environment of the tryptophan residue is altered upon phosphorylation of the adjacent serine. This enzymatic modification leads to a conformational change that results in a measurable increase in the peptide's fluorescence



intensity, typically around 20%.[4] This property enables the continuous monitoring of enzymatic activity without the need for radioactive isotopes or secondary detection reagents.[5]

Table 1: Physicochemical Properties of (Trp4)-Kemptide

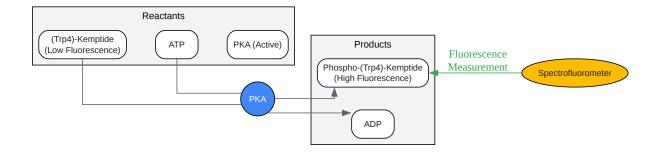
Property	Value	Reference(s)
Sequence (3-Letter)	Leu-Arg-Arg-Trp-Ser-Leu-Gly	[4][6]
Sequence (1-Letter)	LRRWSLG	[6]
CAS Number	80224-16-4	[4][5][7]
Molecular Formula	C40H66N14O9	[4][6]
Molecular Weight	887.05 g/mol	[4][6]
Typical Form	Lyophilized Powder	[6]
Typical Purity	>95%	[6]
Storage Temperature	-20°C	[5][6]

Mechanism of Action and Assay Principle

(Trp4)-Kemptide is specifically recognized and phosphorylated by the catalytic subunit of PKA at the serine residue (Ser-5). The reaction requires a magnesium-ATP (MgATP) complex as the phosphate donor. The phosphorylation event alters the peptide's local charge and structure, which in turn perturbs the microenvironment of the Trp-4 residue. This perturbation leads to a distinct increase in its quantum yield of fluorescence.

The change in fluorescence is directly proportional to the amount of phosphorylated peptide formed, allowing for a continuous, real-time measurement of kinase activity.[4] Conversely, the action of phosphoprotein phosphatases, which remove the phosphate group, can be monitored by a corresponding decrease in fluorescence.[5] This dual capability makes (**Trp4**)-**Kemptide** a valuable tool for studying the kinetics of both forward (kinase) and reverse (phosphatase) reactions.





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Caption: Assay principle for **(Trp4)-Kemptide** phosphorylation by PKA.

Quantitative Kinetic Data

While **(Trp4)-Kemptide** is primarily utilized for its fluorescent properties in continuous assays, precise Michaelis-Menten kinetic parameters (K_m, kcat) are most accurately determined using endpoint assays. The literature contains robust and recent kinetic data for the parent peptide, Kemptide, which serves as an essential benchmark for understanding PKA-substrate interactions. These values highlight the high affinity and turnover rate of PKA for this class of substrates.

Table 2: Michaelis-Menten Kinetic Parameters of PKA

with Kemptide

Substrate	Κ _т (μМ)	kcat (s ⁻¹)	kcat/K _m (s ⁻¹ ·μM ⁻¹)	Reference
Kemptide	41 ± 5	19.8 ± 0.8	0.48 ± 0.06	[8]

Note: These parameters were determined for the parent peptide LRRASLG. Kinetic values for the LRRWSLG variant may differ slightly but are expected to be of a similar order of magnitude.

Experimental Protocols



The following is a representative protocol for a continuous in vitro kinase assay using **(Trp4)-Kemptide**, synthesized from established methodologies for fluorescent peptide and PKA assays.[1][9][10] Researchers should optimize concentrations based on their specific enzyme preparation and instrumentation.

Reagent Preparation

- 5x Kinase Buffer (KB): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL Bovine Serum Albumin (BSA), 250 μM DTT. Store in aliquots at -20°C.
- **(Trp4)-Kemptide** Stock Solution: Dissolve lyophilized peptide in sterile, nuclease-free water to a final concentration of 1 mM. Verify concentration spectrophotometrically. Store in aliquots at -20°C.
- ATP Stock Solution: Prepare a 10 mM solution of ATP in sterile water. Adjust pH to 7.0 if necessary. Store in aliquots at -20°C.
- PKA Enzyme Stock: Dilute purified PKA catalytic subunit in 1x Kinase Buffer to a working concentration (e.g., 200 nM, or 10x final concentration). Keep on ice during use.

Assay Procedure (96-well plate format)

- Prepare Reaction Master Mix: For each reaction, prepare a master mix in a microcentrifuge tube. For a final volume of 100 µL, combine:
 - 20 μL of 5x Kinase Buffer
 - 10 μL of 1 mM (Trp4)-Kemptide (for 100 μM final)
 - \circ X μ L of sterile water (to bring final volume to 90 μ L)
 - Note: This pre-mix contains everything except the enzyme and ATP.
- Set up Controls:
 - \circ No Enzyme Control: In a well, add 90 μ L of Master Mix and 10 μ L of 1x Kinase Buffer (instead of enzyme).



- No ATP Control: Prepare a separate Master Mix without ATP.
- Equilibrate: Pipette 80 μL of the Master Mix into the appropriate wells of a black, opaque 96-well plate. Allow the plate to equilibrate to the desired reaction temperature (e.g., 30°C) in the spectrofluorometer for 5 minutes.
- Initiate Reaction:
 - Add 10 μL of the 10x PKA enzyme stock to each well to be tested.
 - Start the kinetic read on the spectrofluorometer. Set the excitation wavelength to ~280 nm (for Tryptophan) and the emission wavelength to ~350 nm. Record a baseline fluorescence for 2-5 minutes.
 - \circ To start the phosphorylation reaction, add 10 μ L of 1 mM ATP solution (for 100 μ M final) to all wells simultaneously using a multichannel pipette.
- Data Acquisition:
 - Immediately begin monitoring the fluorescence intensity every 30-60 seconds for a period of 30-60 minutes.
 - The initial rate of the reaction is determined from the linear portion of the fluorescence increase over time.

Data Analysis

- Subtract the rate of fluorescence change from the "No Enzyme Control" from all other samples to correct for background signal drift.
- Convert the rate of fluorescence change (RFU/min) to the rate of product formation (μM/min) by creating a standard curve. This is done by measuring the fluorescence of known concentrations of a fully phosphorylated (Trp4)-Kemptide standard (if available) or by determining the endpoint fluorescence after the reaction has gone to completion.
- Plot the initial velocity against substrate concentration to determine K_m and Vmax if performing substrate titration experiments.



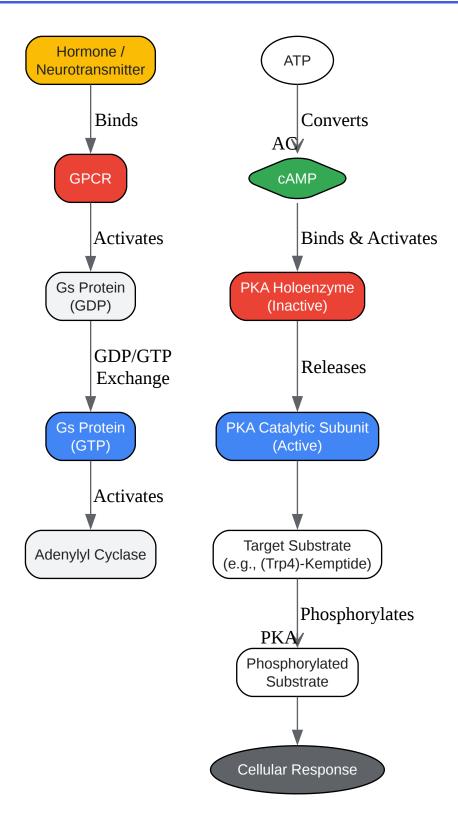
Signaling Pathway Context

(Trp4)-Kemptide is a tool used to probe the activity of PKA, a critical node in the cyclic AMP (cAMP) signaling pathway. This pathway is fundamental to cellular responses to a vast array of extracellular signals, including hormones and neurotransmitters.

The canonical activation sequence is as follows:

- An external ligand (e.g., epinephrine) binds to a G-protein coupled receptor (GPCR).
- The activated GPCR catalyzes the exchange of GDP for GTP on the α -subunit of a stimulatory G-protein (Gs).
- The Gsα-GTP complex dissociates and activates adenylyl cyclase.
- Adenylyl cyclase converts ATP into the second messenger, cAMP.
- cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.
- The free catalytic subunits then phosphorylate target substrates, such as (Trp4)-Kemptide
 in an assay, or endogenous proteins like transcription factors (CREB) and metabolic
 enzymes in a cell, eliciting a physiological response.





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Caption: The canonical cAMP/PKA signaling pathway leading to substrate phosphorylation.



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